7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
Overview
Description
7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl, naphthyl, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-4-phenylchromen-2-one with 2-naphthylacetic acid under acidic conditions to form the desired product. The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and are carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions include quinones (from oxidation), alcohols (from reduction), and various substituted derivatives (from electrophilic substitution).
Scientific Research Applications
7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with similar structural features but lacking the naphthyl and phenyl substitutions.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core but with different substituents.
Flavonoids: A class of compounds with a similar chromen-2-one structure, widely studied for their biological activities.
Uniqueness
7-Methyl-5-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the naphthyl and phenyl groups enhances its potential for interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methyl-5-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c1-18-13-25(31-17-24(29)22-12-11-19-7-5-6-10-21(19)15-22)28-23(20-8-3-2-4-9-20)16-27(30)32-26(28)14-18/h2-16H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKXHSYUNJNNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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